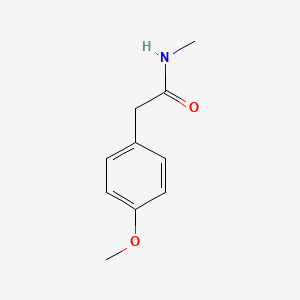

2-(4-methoxyphenyl)-N-methylacetamide

Description

2-(4-Methoxyphenyl)-N-methylacetamide is a secondary amide characterized by a methoxy-substituted phenyl ring attached to an acetamide backbone with an N-methyl group. This compound has been identified as a metabolite in marine organisms such as the tunicate Polycarpa aurata, where it is synthesized alongside structurally related benzoyl derivatives and imidazolidinones . Its spectral properties (NMR, MS) align with those of known acetamide derivatives, confirming its structural identity .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-methylacetamide |

InChI |

InChI=1S/C10H13NO2/c1-11-10(12)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12) |

InChI Key |

JKUARWCJTQQYQC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- 2-Azido-N-(4-methylphenyl)acetamide: Replacing the methoxy group with a methyl and azido group alters crystallinity and reactivity.

- 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide : The addition of chlorine atoms increases lipophilicity and may enhance binding to hydrophobic targets, as seen in agrochemical applications .

Functional Group Modifications

- Methyl 2-(4-Methoxyphenyl)-2-oxoacetate (7) : Replacing the N-methylacetamide with a methyl ester shifts the compound from an amide to an ester, increasing hydrolysis susceptibility but improving bioavailability .

- 2-(4-Methoxyphenyl)-N-methyl-2-oxothioacetamide (3) : Substituting the carbonyl oxygen with sulfur (thioamide) enhances electron delocalization, affecting UV-Vis absorption and redox behavior .

Complex Derivatives

- Pyrimidine-Based A3 Antagonists (e.g., 8c–8f): Incorporating 2-(4-methoxyphenyl)-N-methylacetamide into pyrimidine scaffolds (e.g., 8d) enhances selectivity for adenosine A3 receptors. The methoxy group stabilizes π-π interactions in binding pockets .

Table 1: Key Properties of Selected Analogs

Electronic and Solvent Effects

The methoxy group’s electron-donating nature significantly impacts electronic transitions. In quinazoline derivatives (e.g., 6l), the 4-methoxyphenyl group red-shifts emission spectra in polar solvents like DMF due to intramolecular charge transfer (ICT) . Conversely, chloro substituents (e.g., 6c) blue-shift emissions, highlighting the methoxy group’s role in modulating ICT efficiency .

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-N-methylacetamide, and how are they validated?

The compound is typically synthesized via amide bond formation between 4-methoxybenzaldehyde derivatives and methylamine-containing precursors. A common method involves:

- Step 1 : Condensation of 4-methoxybenzaldehyde with methylamine to form an intermediate imine.

- Step 2 : Acetylation using acetyl chloride or acetic anhydride under controlled pH (e.g., in anhydrous dichloromethane with triethylamine as a base).

Validation includes structural characterization via NMR (e.g., confirming methoxy protons at δ 3.8 ppm and acetamide carbonyl at δ 168–170 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 207.1 for C₁₀H₁₃NO₂) .

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy group at C4 of the phenyl ring and methyl group on the acetamide nitrogen).

- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- HPLC-PDA/MS : For purity assessment (>95%) and detection of potential impurities (e.g., unreacted 4-methoxybenzaldehyde) .

Q. How should researchers handle solubility challenges during in vitro studies?

The compound exhibits limited aqueous solubility. Recommended strategies:

Q. What safety protocols are essential for laboratory handling?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Waste disposal : Classify as halogen-free organic waste and incinerate via certified facilities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions in NMR data (e.g., unexpected coupling constants) may arise from:

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig amidation if aryl halide intermediates are used.

- Reaction monitoring : Use in-situ FTIR to track acetyl group incorporation and minimize byproducts.

- Purification : Gradient column chromatography (hexane:ethyl acetate 3:1 to 1:1) improves recovery .

Q. How can computational methods predict pharmacological activity?

- Docking studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX-2) or serotonin receptors.

- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., high gastrointestinal absorption due to LogP ~2.5) .

Q. What are the implications of detecting this compound as a pharmaceutical impurity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.